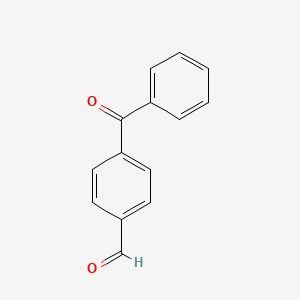

4-Benzoylbenzaldehyde

Overview

Description

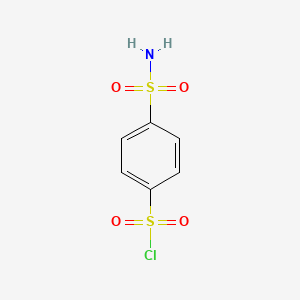

4-Benzoylbenzaldehyde is a chemical compound that can be synthesized through various chemical reactions. It is characterized by the presence of a benzoyl group attached to the para position of a benzaldehyde moiety. This compound is of interest due to its potential applications in the synthesis of other organic compounds and its relevance in chemical research.

Synthesis Analysis

The synthesis of 4-benzoylbenzaldehydes can be achieved through the reduction of benzoyl tributylphosphonium chlorides using samarium diiodide. This reaction occurs in a tetrahydrofuran (THF) solution at low temperatures and yields 4-benzoylbenzaldehydes predominantly when benzoyl chlorides without para-substituents are used. However, when benzoyl chloride has para-methyl or chloro groups, the reaction leads exclusively to the formation of α-diketones .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives has been extensively studied. For instance, the structure of gaseous 4-fluorobenzaldehyde, a related compound, has been determined through a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations. The structure was found to be planar with Cs symmetry, and the torsion of the formyl group was treated as a large-amplitude motion . Although this study does not directly analyze 4-benzoylbenzaldehyde, it provides insight into the structural characteristics of similar benzaldehyde derivatives.

Chemical Reactions Analysis

4-Benzoylbenzaldehyde can undergo various chemical reactions due to its reactive aldehyde group. For example, 4-(dibromomethyl)benzenecarbaldehyde, a compound related to 4-benzoylbenzaldehyde, reacts with primary amines to form imines and with trialkyl orthoformates to produce acetals. These reactions demonstrate the versatility of benzaldehyde derivatives in forming different chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-benzoylbenzaldehyde are not directly discussed in the provided papers. However, the properties of similar compounds, such as 4-(4-methoxyphenoxy)benzaldehyde, have been studied. This compound exhibits weak C–H∙∙∙O hydrogen bonds that link molecules into supramolecular layers, and these layers are further connected by weak C–H∙∙∙π interactions . Such interactions are important for understanding the solid-state properties and potential applications of benzaldehyde derivatives.

Scientific Research Applications

Novel Access to 4-Benzoylbenzaldehydes

Research by Maeda et al. (2000) has shown that 4-Benzoylbenzaldehydes can be predominantly produced from benzoyl chlorides without para-substituents, using samarium diiodide in a specific chemical process. This method offers a novel approach to synthesizing 4-Benzoylbenzaldehydes, highlighting their potential in chemical synthesis and applications (Maeda et al., 2000).

Applications in Liquid Crystal Mesophase Behaviour

Jamain and Khairuddean (2021) conducted research on the synthesis and characterization of compounds, including 4-Benzoylbenzaldehydes. Their findings suggest that these compounds exhibit nematic phases, which are relevant in the study of liquid crystals. This research opens avenues for the application of 4-Benzoylbenzaldehydes in materials science, particularly in the development and understanding of liquid crystal technologies (Jamain & Khairuddean, 2021).

Antioxidant and Anti-Inflammatory Activities

Sudha, Subbaiah, and Mahalakshmi (2021) explored the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, including 4-Benzoylbenzaldehydes, and evaluated their antioxidant and anti-inflammatory activities. Their findings indicate significant biological activities, suggesting potential pharmaceutical applications of these compounds (Sudha, Subbaiah, & Mahalakshmi, 2021).

Synthesis and Biological Activity

Radi et al. (2019) studied the synthesis of new Schiff base compounds derived from 4-Amino benzoic acid and evaluated their biological activity. This research highlights the potential of 4-Benzoylbenzaldehydes in the development of new compounds with significant biological properties, which could be relevant in medicinal chemistry (Radi et al., 2019).

Copper-Catalyzed Oxidation

Wu et al. (2016) conducted research on the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes, including 4-Benzoylbenzaldehydes. Their findings provide insights into efficient and environmentally friendly methods for the synthesis of these compounds, which is significant for industrial applications (Wu et al., 2016).

Molecular Docking Investigations

Ghalla et al. (2018) investigated the structural and electronic properties of 4-Benzoylbenzaldehydes, including their molecular docking behaviors. This research provides a deeper understanding of the interactions and properties of these compounds at the molecular level, which is crucial for their application in various scientific fields (Ghalla et al., 2018).

Safety And Hazards

properties

IUPAC Name |

4-benzoylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZBRARCTFICSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445369 | |

| Record name | 4-benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoylbenzaldehyde | |

CAS RN |

20912-50-9 | |

| Record name | 4-benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a novel synthetic route to access 4-benzoylbenzaldehyde?

A1: A recent study [] describes a novel method for synthesizing 4-benzoylbenzaldehyde. Researchers found that reacting benzoyl chloride with tributylphosphine generates benzoyl tributylphosphonium chloride in situ. Subsequent addition of samarium diiodide to this mixture at -40°C in THF yielded 4-benzoylbenzaldehyde as the major product. This reaction pathway offers a new approach to obtaining this valuable compound. Interestingly, the presence of para-substituents on the benzoyl chloride starting material influenced the reaction outcome. Specifically, benzoyl chlorides lacking para-substituents primarily yielded 4-benzoylbenzaldehyde. Conversely, benzoyl chlorides containing a para-methyl or chloro group were exclusively converted into the corresponding α-diketone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)